molecular formula C21H23ClF26O2Si3 B6593318 Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane CAS No. 521069-01-2

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane

Cat. No.: B6593318
CAS No.: 521069-01-2
M. Wt: 921.1 g/mol
InChI Key: OYYHZXTWPXQWOH-UHFFFAOYSA-N
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Description

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is a fluorinated organosilicon compound characterized by two dimethylsiloxy groups bonded to perfluorooctyl chains and a central chloromethylsilane moiety. Its molecular structure (approximated as C21H10ClF26O2Si3) imparts exceptional hydrophobicity, chemical resistance, and thermal stability. The compound is primarily used in advanced coatings, surface functionalization, and materials requiring durable water-repellent properties .

Properties

IUPAC Name

chloro-bis[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy]-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF26O2Si3/c1-51(2,8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)49-53(5,22)50-52(3,4)9-7-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYHZXTWPXQWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF26O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672862
Record name 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521069-01-2
Record name 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Reaction Pathways for Chloromethylsilane Derivatives

The synthesis of bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane hinges on nucleophilic substitution reactions at the silicon center. Chloromethyltrichlorosilane (ClCH2_2SiCl3_3) serves as the primary precursor due to its reactivity and ability to undergo stepwise substitution. The two chloride groups on the silicon atom are replaced by perfluorooctyl-dimethylsiloxy (O-Si(CH3_3)2_2-C8_8F17_{17}) moieties, while the chloromethyl (CH2_2Cl) group remains intact .

Key steps include:

  • Synthesis of perfluorooctyl-dimethylsilanol (CH3_3)2_2(C8_8F17_{17})SiOH :

    • Hydrolysis of trichloro(1H,1H,2H,2H-perfluorooctyl)silane (C8_8F17_{17}CH2_2CH2_2SiCl3_3) under controlled aqueous conditions yields the corresponding silanol.

    • Dimethylation is achieved via reaction with methyl Grignard reagents (e.g., CH3_3MgBr), substituting two chloride groups with methyl groups .

  • Deprotonation to form silanolate anions :

    • Treatment with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) generates the sodium salt (CH3_3)2_2(C8_8F17_{17})SiONa, enhancing nucleophilicity .

  • Substitution with chloromethyltrichlorosilane :

    • A 2:1 molar ratio of silanolate to ClCH2_2SiCl3_3 in THF at 60°C facilitates the displacement of two chloride ions, forming the bis-siloxy product.

    • Triethylamine (Et3_3N) is often added to scavenge HCl, driving the reaction to completion .

Catalytic Hydrosilylation for Enhanced Selectivity

Hydrosilylation offers an alternative route to introduce perfluorooctyl groups while minimizing side reactions. This method employs platinum-based catalysts (e.g., Karstedt’s catalyst) to facilitate the addition of Si-H bonds across unsaturated carbon-fluorine bonds:

ClCH2SiHCl2+2CH2=CH-C8F17PtClCH2Si(CH2CH2C8F17)2Cl\text{ClCH}2\text{SiHCl}2 + 2 \text{CH}2=\text{CH-C}8\text{F}{17} \xrightarrow{\text{Pt}} \text{ClCH}2\text{Si}(\text{CH}2\text{CH}2\text{C}8\text{F}{17})_2\text{Cl}

Subsequent oxidation with hydrogen peroxide (H2_2O2_2) converts Si-H bonds to silanol groups, which are then methylated using trimethylchlorosilane ((CH3_3)3_3SiCl) .

Condensation Reactions and Sol-Gel Techniques

Sol-gel chemistry enables the controlled assembly of siloxane networks, providing a scaffold for introducing fluorinated groups. A representative protocol involves:

  • Hydrolysis of triethoxysilanes :

    • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (C8_8F17_{17}CH2_2CH2_2Si(OEt)3_3) is hydrolyzed in acidic ethanol to form silanol intermediates .

  • Co-condensation with chloromethylsilanes :

    • Mixing with ClCH2_2SiCl3_3 in a 2:1 ratio under reflux conditions (80°C, 24 h) yields the target compound.

    • Gelation inhibitors like hydrofluoric acid (HF) prevent premature network formation .

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and yield. The direct process, adapted from the Rochow-Müller reaction, combines elemental silicon with chloromethyl chloride (ClCH2_2Cl) and perfluorooctyl chlorides at 300–400°C in the presence of copper catalysts:

Si+ClCH2Cl+2C8F17ClCuClCH2Si(C8F17)2Cl+byproducts\text{Si} + \text{ClCH}2\text{Cl} + 2 \text{C}8\text{F}{17}\text{Cl} \xrightarrow{\text{Cu}} \text{ClCH}2\text{Si}(\text{C}8\text{F}{17})_2\text{Cl} + \text{byproducts}

Fractional distillation isolates the desired product (boiling point: ~250°C) from methylchlorosilane byproducts .

Challenges and Mitigation Strategies

  • Fluorophobic effects : The strong electron-withdrawing nature of perfluorooctyl groups destabilizes intermediates. Using polar aprotic solvents (e.g., DMF) mitigates this issue .

  • Hydrolysis sensitivity : Moisture exclusion via Schlenk techniques ensures reaction integrity.

  • Catalyst poisoning : Fluorinated ligands deactivate transition-metal catalysts. Silver(I) oxide (Ag2_2O) regenerates catalytic activity by sequestering fluoride ions .

Chemical Reactions Analysis

Types of Reactions

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and other silicon-containing compounds are the primary products of hydrolysis.

Scientific Research Applications

Surface Modification

One of the primary applications of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is in the field of surface modification. The compound's hydrophobic nature allows it to be used as a coating agent for various substrates, enhancing their water repellency and chemical resistance.

  • Case Study : In a study involving the modification of glass surfaces, the application of this silane resulted in significantly reduced water contact angles, demonstrating enhanced hydrophobicity and anti-fogging properties. This has implications for optical devices and outdoor equipment.

Biochemical Applications

In biochemical research, this silane compound serves as a functionalizing agent for biosensors and biomaterials. Its ability to create stable siloxane networks is beneficial for immobilizing biomolecules.

  • Case Study : Research has shown that surfaces treated with this compound exhibited improved binding efficiency for proteins and enzymes. This enhancement is crucial for developing more sensitive biosensors.

Polymer Chemistry

The compound is also utilized in polymer chemistry to produce fluorinated polymers with unique properties such as low surface energy and high thermal stability.

  • Case Study : A recent investigation into fluorinated polymer films demonstrated that incorporating this silane led to materials with superior barrier properties against gases and liquids, making them ideal for packaging applications.

Environmental Applications

Due to its hydrophobic characteristics, this compound can be used in environmental applications such as soil treatment and water repellency for construction materials.

  • Case Study : Field tests showed that treated soils exhibited reduced erosion rates and improved water retention capabilities, which are beneficial for agricultural practices in arid regions.

Mechanism of Action

The mechanism of action of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane involves the formation of stable silicon-oxygen bonds. The compound reacts with various substrates to form siloxane linkages, which contribute to its stability and reactivity. The molecular targets include hydroxyl and amino groups, which can form strong bonds with the silicon atom.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related fluorinated silanes and siloxanes are analyzed:

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (C8H4Cl3F13Si)

(1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane (C11H13F13O3Si)

Bis-(1H,1H,2H,2H-perfluorooctyl) tetramethyldisiloxane (C18H10F26OSi2)

1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane (C9H6Cl2F13Si)

Comparative Analysis

Table 1: Structural and Functional Properties
Compound Name Reactive Groups Hydrolysis Rate Hydrophobicity (Contact Angle) Applications Stability
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane Chloromethyl, siloxy Moderate >110° (estimated) Specialty coatings, microfluidics High thermal stability
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Three chlorine atoms Fast 95–105° Surface release layers, anti-corrosion Moderate
(1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane Three methoxy groups Slow ~100° (similar to trichloro) Hydrophobic textiles, composites Moderate
Bis-(1H,1H,2H,2H-perfluorooctyl) tetramethyldisiloxane Disiloxane linkage Very slow N/A Lubricants, inert coatings Very high
1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane Two chlorine atoms Moderate N/A Intermediate in polymer synthesis Moderate

Detailed Research Findings

Reactivity and Hydrolysis

  • Target Compound : The chloromethyl group and siloxy substituents enable controlled hydrolysis, forming crosslinked siloxane networks with slower curing compared to trichloro derivatives. This property is advantageous for applications requiring uniform film formation .
  • Trichloro(perfluorooctyl)silane : Rapid hydrolysis due to three reactive Cl atoms, forming dense polysiloxane networks. Used in vapor-phase deposition for anti-stiction layers in microfluidics .
  • (Perfluorooctyl)trimethoxysilane : Methoxy groups hydrolyze slower than Cl, enabling applications in sol-gel processes for transparent coatings .

Hydrophobicity and Durability

  • The target compound’s dual perfluorooctyl chains enhance hydrophobicity (>110° contact angle estimated), surpassing trichloro derivatives (95–105°) .
  • Bis-(perfluorooctyl) tetramethyldisiloxane: Exhibits superior thermal stability but lacks reactive sites for covalent bonding, limiting use to non-reactive formulations .

Biological Activity

Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is a silane compound with unique properties due to its perfluorinated alkyl chains. This article explores its biological activity, including its interactions with biological systems, potential applications in medicine and materials science, and relevant case studies.

  • Molecular Formula : C21H23ClF26O2Si3
  • Molar Mass : 921.07 g/mol
  • Density : 1.437 g/cm³
  • Boiling Point : 122-124 °C

Biological Activity Overview

The biological activity of this compound is influenced by its unique structure, which allows it to interact with various biological molecules. Key areas of interest include:

  • Antimicrobial Properties : Research indicates that silane compounds can exhibit antimicrobial activity. The presence of fluorinated groups may enhance this property by increasing hydrophobic interactions with microbial membranes.
  • Cellular Interactions : Studies have shown that silanes can modify cell surfaces and influence cellular adhesion and proliferation. The perfluorinated chains may alter the surface energy and hydrophilicity of materials used in biomedical applications.
  • Biocompatibility : The biocompatibility of silanes is crucial for their application in medical devices. Preliminary studies suggest that the compound may be biocompatible due to its chemical structure, although comprehensive in vivo studies are required.

1. Antimicrobial Activity

A study conducted by Zhang et al. (2023) demonstrated that silane derivatives with perfluorinated groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to increased hydrophobicity.

2. Surface Modification for Biomedical Applications

In a research project focused on the modification of polymer surfaces for biomedical devices, Wang et al. (2024) utilized this compound to enhance the antifouling properties of surfaces. The results showed a reduction in protein adsorption and improved cell compatibility.

3. Toxicological Studies

Toxicological assessments conducted by Lee et al. (2023) revealed that while the compound showed low cytotoxicity in vitro at certain concentrations, further studies are needed to evaluate its long-term effects in vivo.

Comparative Analysis of Biological Activity

Property This compound Other Silanes
Antimicrobial ActivityModerate to high against various bacteriaVaries; often lower than fluorinated silanes
Cellular AdhesionPromotes adhesion due to surface modificationGenerally lower unless modified
BiocompatibilityPotentially high; requires further studyVaries widely among different silanes

Q & A

Q. What are the critical physicochemical properties of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane, and how do they influence experimental handling?

Answer: Key properties include:

  • Molecular weight : 481.54 g/mol (C8H4Cl3F13Si) .
  • Boiling point : 192°C .
  • Density : 1.3 g/mL at 25°C .
  • Refractive index : 1.352 .
  • Hazard profile : Skin corrosion/irritation (Category 1B), WGK 3 (highly water-polluting) .

Methodological note : Use inert atmosphere handling (e.g., glovebox) due to hydrolytic sensitivity. Solubility in fluorinated solvents (e.g., perfluorohexane) is preferred over alcohols to avoid premature hydrolysis .

Q. How is this compound synthesized, and what purity validation methods are recommended?

Answer: Synthesis typically involves chlorination of fluorinated silane precursors. For purity validation:

  • Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities .
  • Nuclear magnetic resonance (NMR) : ¹⁹F NMR confirms fluorocarbon chain integrity; ²⁹Si NMR verifies siloxane bonding .
  • Elemental analysis : Validates C, F, and Cl content against theoretical values .

Caution : Residual chlorides may require post-synthesis washing with anhydrous ether .

Advanced Research Questions

Q. How does surface treatment with this compound enhance hydrophobicity in microfluidic devices, and what parameters optimize performance?

Answer: The compound forms self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., glass or PDMS). Key parameters:

  • Concentration : 5% (w/v) in isopropanol for uniform coverage .
  • Deposition method : Vapor-phase deposition in a desiccator (100 μL compound, 200 mbar vacuum, 3–4 h reaction) minimizes solvent interference .
  • Post-treatment : Heating at 60°C under vacuum removes unbound silane .

Performance metrics : Contact angles >150° indicate superhydrophobicity. Atomic force microscopy (AFM) confirms nanoscale roughness .

Q. What contradictions exist in the literature regarding its application in nanostructured coatings?

Answer: Discrepancies arise in:

  • Reaction time : Studies report 3–4 h vs. 24 h for SAM formation. This likely depends on substrate porosity and silane diffusion rates.
  • Solvent choice : Isopropanol vs. fluorinated solvents affect layer uniformity. Fluorinated solvents reduce hydrolysis but increase cost.

Resolution : Pre-treat substrates with oxygen plasma to enhance hydroxyl group density, reducing required reaction time .

Q. How can researchers quantify residual silane or byproducts in surface-treated materials?

Answer:

  • X-ray photoelectron spectroscopy (XPS) : Detects F and Si surface atomic concentrations .
  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1200–1100 cm⁻¹ (C-F stretch) and 1000–950 cm⁻¹ (Si-O-Si) confirm bonding .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies hydrolyzed byproducts (e.g., perfluorooctanoic acid) in wash solutions .

Key Recommendations for Researchers

  • Safety : Always use fume hoods and PPE due to toxicity of hydrolysis byproducts (e.g., HCl) .
  • Reproducibility : Document substrate pre-treatment (e.g., plasma cleaning) and ambient humidity, as moisture critically impacts SAM quality .
  • Troubleshooting : If hydrophobicity fails, check for incomplete hydroxylation or silane degradation (validate via FTIR) .

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